6-(3-fluorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
CAS No.:
Cat. No.: VC9624877
Molecular Formula: C17H15FN4O
Molecular Weight: 310.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15FN4O |
|---|---|
| Molecular Weight | 310.33 g/mol |
| IUPAC Name | 6-(3-fluorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C17H15FN4O/c18-12-4-3-5-13(10-12)22-9-6-15-14(16(22)23)11-19-17(20-15)21-7-1-2-8-21/h3-6,9-11H,1-2,7-8H2 |
| Standard InChI Key | XKTCWZCRGNFKDN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F |
| Canonical SMILES | C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Features
Core Architecture
The pyrido[4,3-d]pyrimidin-5(6H)-one scaffold consists of a fused bicyclic system: a pyridine ring fused at positions 4 and 3 with a pyrimidin-5-one moiety (Figure 1). The numbering follows IUPAC conventions, with the pyrimidinone oxygen at position 5 and the nitrogen at position 1. Substituents at positions 2 and 6 introduce steric and electronic modifications critical to the compound’s reactivity and function .
Functional Groups
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Position 6: A 3-fluorophenyl group, which confers hydrophobicity and potential π-π stacking interactions. Fluorine’s electronegativity may enhance binding affinity in biological targets .
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Position 2: A pyrrolidinyl group, a saturated five-membered ring with a secondary amine. This moiety improves solubility and may act as a hydrogen bond donor/acceptor .
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
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Pyrido[4,3-d]pyrimidin-5-one core: Likely derived from cyclocondensation of β-dicarbonyl compounds with N-aminopyridine derivatives .
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Substituents:
Core Formation
A cross-dehydrogenative coupling (CDC) strategy, as reported for pyrazolo[1,5-a]pyridines , could be adapted. Reacting N-amino-2-iminopyridine with a β-keto ester under oxidative conditions (e.g., O₂, acetic acid) yields the fused pyridopyrimidinone core (Figure 2). For example, 1a (3 mmol) and ethyl acetoacetate (2a) in ethanol with acetic acid (6 equiv) at 130°C under O₂ produced pyrazolo[1,5-a]pyridines in 72–90% yields . Adapting this to pyrido[4,3-d]pyrimidinones would require substituting appropriate β-diketones.
Functionalization at Position 6
The 3-fluorophenyl group may be introduced via Suzuki-Miyaura coupling. A brominated intermediate at position 6 could react with 3-fluorophenylboronic acid under Pd catalysis . The patent WO2015118110A1 describes analogous couplings for pyrido[2,3-d]pyrimidines using BOP reagent in DMF .
Pyrrolidinyl Incorporation
Position 2 modification involves nucleophilic displacement of a leaving group (e.g., chlorine) with pyrrolidine. For instance, chloropyridopyrimidinones treated with pyrrolidine in DMF at 80°C yield 2-pyrrolidinyl derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data from analogous compounds predict the following signals:
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¹H NMR (DMSO-d₆):
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δ 1.30–1.50 (t, 3H, CH₃ from ester, if present),
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δ 2.60–2.80 (s, 3H, CH₃ from core methyl),
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δ 3.20–3.50 (m, 4H, pyrrolidinyl CH₂),
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δ 7.10–7.80 (m, 4H, 3-fluorophenyl aromatic protons).
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¹³C NMR:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M⁺]. For C₁₉H₁₆FN₅O, the calculated m/z is 365.1294 .
Comparative Analysis with Structural Analogues
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